3-Bromo-2-butoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

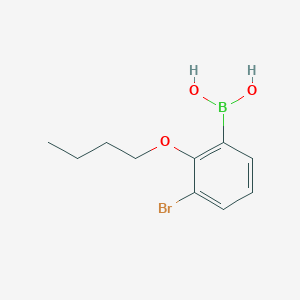

3-Bromo-2-butoxyphenylboronic acid is a chemical compound with the linear formula BrC6H3(O(CH2)3CH3)B(OH)2 . It has a molecular weight of 272.93 . This compound is a fundamental precursor for the formation of boronic esters, which are known to be effective medicinal entities combating a diverse range of maladies, including malignancies and metabolic disorders like diabetes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-butoxyphenylboronic acid is represented by the SMILES stringCCCCOc1c(Br)cccc1B(O)O . The InChI representation is 1S/C10H14BBrO3/c1-2-3-7-15-10-8(11)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-butoxyphenylboronic acid were not found in the search results, boronic acids are generally known to be involved in various organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, and enantioselective addition reactions .Physical And Chemical Properties Analysis

3-Bromo-2-butoxyphenylboronic acid is a solid substance with a melting point of 67-71 °C (lit.) . It has a molecular weight of 272.93 .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s used in the synthesis of a variety of organic compounds .

Detailed Description of the Methods of Application or Experimental Procedures

The SM coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides . In this case, “3-Bromo-2-butoxyphenylboronic acid” could be used as the boronic acid reagent .

Thorough Summary of the Results or Outcomes Obtained

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Oxidative Cross Coupling

Comprehensive and Detailed Summary of the Application

Oxidative cross-coupling reactions are a class of reactions where two different organic compounds are joined together with the aid of an oxidant . “3-Bromo-2-butoxyphenylboronic acid” can be used as a reactant in these reactions .

Detailed Description of the Methods of Application or Experimental Procedures

In oxidative cross-coupling reactions, two different organic compounds are combined in the presence of an oxidant . The exact procedure can vary depending on the specific reactants and oxidant used .

Thorough Summary of the Results or Outcomes Obtained

The outcome of an oxidative cross-coupling reaction is the formation of a new compound that contains parts of both original reactants . The exact structure of the resulting compound will depend on the specific reactants used .

Gold Salt Catalyzed Homocoupling

Comprehensive and Detailed Summary of the Application

Gold salt catalyzed homocoupling is a reaction where two identical organic compounds are joined together in the presence of a gold salt catalyst . “3-Bromo-2-butoxyphenylboronic acid” can be used as a reactant in these reactions .

Detailed Description of the Methods of Application or Experimental Procedures

In gold salt catalyzed homocoupling reactions, two identical organic compounds are combined in the presence of a gold salt catalyst . The exact procedure can vary depending on the specific reactants and catalyst used .

Thorough Summary of the Results or Outcomes Obtained

The outcome of a gold salt catalyzed homocoupling reaction is the formation of a new compound that contains two identical parts of the original reactant . The exact structure of the resulting compound will depend on the specific reactant used .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-2-butoxyphenylboronic acid was not found in the search results, it’s generally advised to ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .

Propiedades

IUPAC Name |

(3-bromo-2-butoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYOOGBELZHMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399471 |

Source

|

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-butoxyphenylboronic acid | |

CAS RN |

480425-34-1 |

Source

|

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

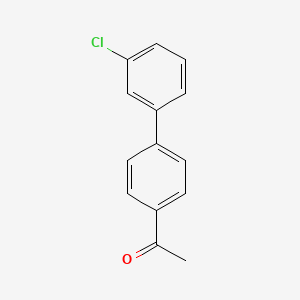

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)